molecular formula C26H27N5O3S B2359912 5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105216-94-1

5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2359912
CAS RN: 1105216-94-1
M. Wt: 489.59
InChI Key: XGYVREGJGMJCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Modification

  • The compound is part of a broader family of chemicals involved in the synthesis of heterocyclic compounds. Research by Rawal et al. (2008) highlights the significance of piperazine-containing pyrazalopyrimidine compounds in medicinal chemistry. These compounds are noted for their good physicochemical properties and metabolism by cytochromes P450.

  • Similarly, research by Ho and Suen (2013) emphasizes the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other compounds, including derivatives incorporating a (thio)pyrimidine moiety. These developments have implications for creating diverse chemical structures with potential applications in various scientific fields.

Pharmacological Research

  • A study by Soliman et al. (2020) delves into synthesizing bioactive sulfonamide thiazole derivatives, including pyrazolo[5,1-c][1,2,4]triazine, triazolo[4,3-a]pyrimidine, and benzo[4,5]imidazo[1,2-a]pyrimidine. These compounds show potential as insecticidal agents, indicating a possible application in agricultural sciences.

Molecular Structure and Stability Studies

  • The work of Gubaidullin et al. (2014) focuses on the structural aspects of similar compounds, specifically the stability and tautomerism of aza heterocycles. This research is crucial for understanding the molecular behavior of such compounds, which can influence their application in material science or drug design.

Anticancer Activity Evaluation

  • Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. These studies are pivotal for the development of new anticancer drugs, highlighting the potential medical applications of this chemical family.

Chemical Interactions and Docking Studies

  • Research on the synthesis, molecular docking, and biological evaluation of thiazolidinone derivatives incorporating the compound , as conducted by Patel et al. (2012), contributes to the understanding of chemical interactions and potential therapeutic uses.

properties

IUPAC Name

2-phenyl-5-propan-2-yl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-18(2)30-16-21(24-22(17-30)26(34)31(27-24)19-7-4-3-5-8-19)25(33)29-12-10-28(11-13-29)23(32)15-20-9-6-14-35-20/h3-9,14,16-18H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVREGJGMJCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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